molecular formula C18H15N3OS2 B14987652 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B14987652
M. Wt: 353.5 g/mol
InChI Key: OYBDUUUORKYTIH-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiophene ring, and a thiazole ring

Preparation Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thiophene and thiazole rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a research tool.

Comparison with Similar Compounds

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C18H15N3OS2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N3OS2/c1-10-12(3)23-18(14(10)9-19)21-16(22)15-11(2)20-17(24-15)13-7-5-4-6-8-13/h4-8H,1-3H3,(H,21,22)

InChI Key

OYBDUUUORKYTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C

Origin of Product

United States

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